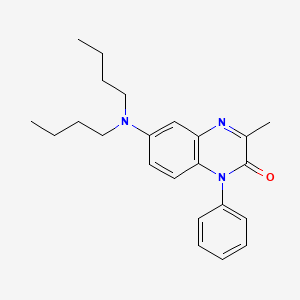

6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one

Description

Properties

Molecular Formula |

C23H29N3O |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2-one |

InChI |

InChI=1S/C23H29N3O/c1-4-6-15-25(16-7-5-2)20-13-14-22-21(17-20)24-18(3)23(27)26(22)19-11-9-8-10-12-19/h8-14,17H,4-7,15-16H2,1-3H3 |

InChI Key |

NUSZVPUDMWXBCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)N(C(=O)C(=N2)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylquinoxalin-2(1H)-one with dibutylamine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.

Major Products

The major products formed from these reactions include various substituted quinoxalines, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In cellular pathways, it may modulate signal transduction processes by interacting with receptors and other proteins involved in the pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoxalinone Derivatives

Substituent Variations and Structural Analogues

DY'-I: (E)-6-(4-(Dibutylamino)-2-ethylstyryl)-3-methyl-1-propylquinoxalin-2(1H)-one

- Key Features: Shares the dibutylamino group at position 6 and a methyl group at position 3 but differs in the substituent at position 1 (propyl instead of phenyl) and includes a styryl group at position 4.

- Synthesis : Prepared via an 8-hour reaction at 100°C, yielding 41% as a yellow powder. IR spectra show a C=O stretch at 1648 cm⁻¹, similar to the target compound .

- Physical Properties : Higher yield compared to the target compound’s 14.2% yield in water, suggesting solvent optimization is critical for synthetic efficiency .

DY'-II: 6-(1-(4-(Dibutylamino)-2-ethylphenyl)vinyl)-3-methyl-1-propylquinoxalin-2(1H)-one

- Key Features: Features a vinyl group instead of a styryl group, resulting in a lower yield (17%) and an oily physical state. IR spectra show a shifted C=O stretch to 1656 cm⁻¹, indicating minor electronic differences due to substituent geometry .

3-Amino-6-methylquinoxalin-2(1H)-one

- Key Features: Replaces the dibutylamino group with an amino group at position 3. This substitution reduces molecular mass (175.191 g/mol) and alters solubility due to increased polarity .

3-Methyl-1H-quinoxalin-2-one (S2b)

Comparative Analysis of Physical and Spectral Properties

Key Observations :

- Substituent Effects: Bulky groups (e.g., dibutylamino, styryl) reduce yields due to steric hindrance, whereas simpler structures (e.g., S2b) achieve near-quantitative yields.

- Solvent Dependence : The target compound’s yield drops to 14.2% in water but improves in organic solvents, emphasizing the role of solvent polarity .

- Spectroscopic Trends : C=O stretches remain consistent (~1648–1659 cm⁻¹), but vinyl/styryl groups in DY'-I/II introduce additional C=C stretches at ~1607 cm⁻¹ .

Biological Activity

6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one is a synthetic compound belonging to the quinoxaline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential as a lead for developing new antibacterial and anticancer drugs. Its unique structural features, including a dibutylamino group and a phenyl moiety, contribute to its pharmacological properties.

Molecular Formula : C19H24N2O

Molecular Weight : 312.41 g/mol

IUPAC Name : 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one

Antimicrobial Properties

Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. Specifically, 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development. A study demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been found to induce apoptosis in cancer cells and inhibit tumor growth. In vitro assays revealed that 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one effectively reduced cell viability in various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the activation of apoptotic pathways and the inhibition of cell proliferation.

The biological mechanisms underlying the activity of 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one are complex and involve multiple pathways:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to the compound's ability to induce oxidative stress in cancer cells, further promoting apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Anilino-3-methylquinoxaline | Contains an aniline group | Exhibits strong antimicrobial activity |

| 3-Methylquinoxaline | Lacks dibutylamino substitution | Known for neuroprotective effects |

| 6-(Diethylamino)-3-methylquinoxaline | Similar structure with diethyl instead of dibutyl | Shows different pharmacological profiles |

The unique combination of functional groups in 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one enhances its solubility and bioactivity compared to other quinoxaline derivatives.

Case Studies

Several case studies have investigated the efficacy of 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one:

-

In Vitro Study on Cancer Cell Lines :

- Objective: To assess cytotoxic effects on breast cancer cells.

- Results: The compound reduced cell viability by over 60% at concentrations above 10 µM within 48 hours.

- Conclusion: Demonstrated potential as a therapeutic agent for breast cancer treatment.

-

Antimicrobial Efficacy Assessment :

- Objective: To evaluate antibacterial activity against Staphylococcus aureus.

- Results: Minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

- Conclusion: Validated its potential as an antibiotic candidate.

Future Directions

Ongoing research is focused on optimizing the synthesis of 6-(dibutylamino)-3-methyl-1-phenylquinoxalin-2(1H)-one and exploring its pharmacokinetics and pharmacodynamics. Further studies are needed to elucidate its safety profile and potential side effects in vivo.

Q & A

Q. How does the crystal packing of analogous compounds inform solid-state reactivity?

- Methodological Answer : Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) using Cambridge Structural Database (CSD) data. For example, planar quinoxaline systems in 1-methyl-3-phenylquinoxalin-2(1H)-one facilitate tight packing, which may influence stability and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.